1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione
Beschreibung
1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione is a nucleoside analogue primarily used in antiviral research. This compound is known for its ability to inhibit reverse transcriptase, a key enzyme in the replication of certain viruses, including HIV . Its molecular formula is C31H31FN2O7, and it has a molecular weight of 562.59 g/mol .
Eigenschaften
Molekularformel |
C30H29FN2O6 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36)/t24-,25+,26-,28-/m1/s1 |
InChI-Schlüssel |
HRTXWELQZVJMHP-IYOUEGCASA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione involves several stepsThe final step involves the coupling of the protected sugar with the pyrimidine base. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the sugar moiety.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various analogues
Hydrolysis: Hydrolysis can break down the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione is extensively used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying nucleoside analogues and their reactions.
Biology: Inhibiting viral replication by targeting reverse transcriptase.
Medicine: Potential therapeutic applications in antiviral treatments, especially for HIV.
Industry: Used in the synthesis of other nucleoside analogues and related compounds.
Wirkmechanismus
The compound exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of certain viruses. By incorporating into the viral DNA, it causes chain termination, preventing the virus from replicating . This mechanism is particularly effective against retroviruses like HIV .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2’-Deoxy-5’-O-DMT-2’-fluoro-uridine: Used for RNA synthesis and nucleoside modification.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A novel nucleoside analog for oligonucleotide synthesis.
1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil: Another nucleoside analogue with similar antiviral properties.
What sets 1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione apart is its specific structure, which provides unique interactions with reverse transcriptase, making it a potent inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
